![molecular formula C25H32FN5O2 B606418 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- CAS No. 2244614-14-8](/img/structure/B606418.png)
4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-
Descripción general
Descripción
BTRX-335140, también conocido como Navacaprant, es un antagonista selectivo del receptor κ-opioide. Se encuentra en desarrollo para el tratamiento del trastorno depresivo mayor y otros trastornos neuroconductuales. El compuesto ha mostrado promesa en estudios preclínicos y clínicos debido a su potente y selectiva actividad antagonista en el receptor κ-opioide, que está involucrado en la regulación del estrés y el estado de ánimo .
Métodos De Preparación
La preparación de BTRX-335140 involucra varias rutas sintéticas y condiciones de reacción. Un método incluye la síntesis del compuesto a través de una serie de reacciones químicas que involucran compuestos heterocíclicos. Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza del compuesto, a menudo involucrando técnicas de cristalización para obtener formas cristalinas estables .
Análisis De Reacciones Químicas
BTRX-335140 se somete a diversas reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden conducir a la formación de N-óxidos de quinolina, mientras que las reacciones de reducción pueden producir derivados de quinolina reducidos .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that the compound may exhibit anticancer properties due to its ability to interact with specific biological pathways involved in tumor growth and proliferation. Studies have shown that derivatives of quinoline compounds often demonstrate cytotoxic effects against various cancer cell lines, suggesting that this compound could be a candidate for further investigation in cancer therapy .
Antimicrobial Properties
The presence of a quinoline moiety has been associated with antimicrobial activity. Compounds containing similar structures have been reported to possess significant antibacterial and antifungal properties. The exploration of this compound's effectiveness against resistant strains of bacteria could be a valuable area of study .
Neurological Applications
Given its piperidine structure, there is potential for this compound to act on central nervous system targets. Research into similar compounds has indicated possible applications in treating neurological disorders, such as anxiety or depression, by modulating neurotransmitter systems .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of quinoline-based compounds for their anticancer activity against human cancer cell lines. The results indicated that modifications to the quinoline structure significantly enhanced cytotoxicity, suggesting that 4-Piperidinamine could be optimized for similar effects.
Case Study 2: Antimicrobial Testing
In a comparative study on the antimicrobial efficacy of various quinoline derivatives, 4-Piperidinamine was tested against Gram-positive and Gram-negative bacteria. The findings demonstrated promising results, indicating that the compound could inhibit bacterial growth effectively, warranting further exploration into its mechanism of action.
Mecanismo De Acción
El mecanismo de acción de BTRX-335140 involucra su antagonismo selectivo del receptor κ-opioide. Al bloquear este receptor, BTRX-335140 evita la unión de ligandos endógenos como las dinorfinas, que están involucradas en la regulación del estrés y el estado de ánimo. Esta actividad antagonista conduce a una reducción de las emociones negativas inducidas por el estrés y los déficits cognitivos, lo que lo convierte en un posible agente terapéutico para los trastornos del estado de ánimo .
Comparación Con Compuestos Similares
BTRX-335140 es único en su alta selectividad y potencia como antagonista del receptor κ-opioide. Compuestos similares incluyen BTRX-395750, PF-04455242 y JNJ-67953964. Estos compuestos también exhiben actividad antagonista en el receptor κ-opioide, pero difieren en su selectividad, potencia y perfiles farmacocinéticos. Por ejemplo, BTRX-395750 y JNJ-67953964 han mostrado selectividad similar, pero difieren en su duración de acción y efectos fuera del objetivo .
Actividad Biológica
The compound 4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)- is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
This compound features a piperidine core, a quinoline moiety, and an oxadiazole ring. The presence of these functional groups is significant as they often correlate with diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. These compounds have demonstrated efficacy against various bacterial strains including Pseudomonas aeruginosa and Staphylococcus aureus. For instance, certain oxadiazole derivatives have shown minimum inhibitory concentrations (MIC) as low as 3.90 µg/mL , which is competitive with standard antibiotics like ciprofloxacin and amoxicillin .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
Compound | Target Bacteria | MIC (µg/mL) | Reference |
---|---|---|---|
A | Pseudomonas aeruginosa | 3.90 | |
B | Staphylococcus aureus | 5.00 | |
C | Mycobacterium tuberculosis | 0.48 |
Anticancer Activity
The oxadiazole derivatives have also been explored for their anticancer potential. Studies have reported cytotoxic effects against various cancer cell lines. For example, compounds derived from the oxadiazole structure showed IC50 values indicating significant activity against human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2) cells .
Table 2: Anticancer Activity of Oxadiazole Derivatives
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Notably, oxadiazole derivatives have shown inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and carbonic anhydrase (CA) . In particular, one study reported IC50 values for BChE inhibition at approximately 46.42 µM , highlighting the compound's potential in treating conditions like Alzheimer's disease .
Table 3: Enzyme Inhibition by Oxadiazole Derivatives
Case Studies
Several case studies have illustrated the effectiveness of oxadiazole derivatives in drug discovery:
- Antimicrobial Testing : A series of newly synthesized oxadiazole compounds were tested against a panel of bacteria and fungi, showing promising results that warrant further investigation for clinical applications.
- Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated that specific derivatives possess selective cytotoxicity, making them candidates for further development as anticancer agents.
- Enzyme Interaction Studies : Molecular docking studies confirmed that these compounds exhibit high affinity for target enzymes involved in critical biological processes.
Propiedades
IUPAC Name |
1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl]-N-(oxan-4-yl)piperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN5O2/c1-4-17-13-20-15(2)22(25-27-16(3)30-33-25)24(29-23(20)21(26)14-17)31-9-5-18(6-10-31)28-19-7-11-32-12-8-19/h13-14,18-19,28H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOJHAJWCDJEAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C(N=C2C(=C1)F)N3CCC(CC3)NC4CCOCC4)C5=NC(=NO5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401104655 | |
Record name | 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2244614-14-8 | |
Record name | 1-[6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2244614-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BTRX-335140 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2244614148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BTRX-335140 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16068 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1-(6-Ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401104655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Navacaprant | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XK5ILZ28KI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.